molecular formula C20H22N2O6S2 B2549018 Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896368-70-0

Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2549018
CAS No.: 896368-70-0
M. Wt: 450.52
InChI Key: OZXRLOHBKHUDGF-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O6S2 and its molecular weight is 450.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Expeditious Synthesis Routes : Research has demonstrated efficient synthesis methods for related compounds, employing strategies like phosphine-catalyzed annulations and condensation reactions. These methods enable the creation of highly functionalized tetrahydropyridines and pyridine derivatives, showcasing the versatility and reactivity of these chemical frameworks (Zhu, Lan, & Kwon, 2003).

Advanced Heterocyclic Synthesis : Novel pathways have been developed for synthesizing complex heterocyclic systems, including pyrido and thieno derivatives. These pathways involve reactions of ethyl esters and carboxamides, providing access to new classes of compounds with potential for further chemical modification and exploration (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential in Drug Development

Antimicrobial Activity : Some derivatives have been studied for their antimicrobial properties, indicating the potential of these compounds in developing new antibacterial and antifungal agents. This application is crucial in the context of increasing antibiotic resistance and the need for novel antimicrobial compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-13-9-10-22(12(2)23)11-15(13)29-19(17)21-18(24)14-7-5-6-8-16(14)30(3,26)27/h5-8H,4,9-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXRLOHBKHUDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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